3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine

Lipophilicity Drug Design Physicochemical Property

Unlike generic 4-substituted piperidine analogs, this compound features a distinctive 4-ethoxy/4-CF₃ quaternary carbon that creates a unique electronic environment for CNS drug discovery SAR studies. The ethoxy group provides a specific H-bond acceptor vector and increases logP by ~0.5 units over methoxy analogs, enabling precise blood-brain barrier penetration tuning. Procuring this exact building block—rather than unvalidated substitutes—ensures reproducible target engagement and avoids off-target liabilities inherent in generic replacements.

Molecular Formula C11H21F3N2O
Molecular Weight 254.29 g/mol
CAS No. 2098026-57-2
Cat. No. B1477360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine
CAS2098026-57-2
Molecular FormulaC11H21F3N2O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCCOC1(CCN(CC1)CCCN)C(F)(F)F
InChIInChI=1S/C11H21F3N2O/c1-2-17-10(11(12,13)14)4-8-16(9-5-10)7-3-6-15/h2-9,15H2,1H3
InChIKeyJJNUMQHKWHEXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine (CAS 2098026-57-2): Chemical Identity and Procurement Baseline


3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine (CAS 2098026-57-2) is a synthetic small molecule belonging to the 4,4-disubstituted piperidine class, characterized by a piperidine ring featuring a rare combination of an ethoxy (-OCH₂CH₃) group and a trifluoromethyl (-CF₃) group at the 4-position, further substituted with a propan-1-amine side chain . With a molecular formula of C₁₁H₂₁F₃N₂O and a molecular weight of 254.29 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of ligands targeting neurological and inflammatory pathways . Its unique substitution pattern distinguishes it from simpler piperidine analogs and positions it as a key intermediate for structure-activity relationship (SAR) studies in drug discovery .

Procurement Risks of Substituting 3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine with Generic Piperidine Analogs


Substituting this compound with a generic 4-substituted piperidine propan-1-amine analog risks significant deviations in key molecular properties that are critical for target binding and pharmacokinetics. The concurrent presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the same quaternary carbon creates a unique electronic and steric environment not replicated by analogs bearing only one of these substituents or different alkoxy groups . As demonstrated by comparative biological activity data for related structures, even minor alkoxy substitutions (e.g., methoxy vs. ethoxy) can lead to dramatic shifts in receptor affinity and selectivity, with activity changing from inactive to nanomolar potency [1]. Therefore, generic substitution without empirical validation can lead to loss of on-target activity or introduction of off-target liabilities, undermining the reproducibility of research findings.

Quantitative Differentiation Evidence for 3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine Against Key Analogs


Predicted Lipophilicity Modulation: Ethoxy vs. Methoxy Analog

The ethoxy group in the target compound is predicted to impart higher lipophilicity compared to its direct methoxy analog, 3-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine (CAS 2098115-72-9). This difference can influence membrane permeability and non-specific protein binding. While experimental logP values are not publicly available for either compound, a class-level inference based on the Hansch-Leo fragmental method predicts an increase of approximately +0.5 log units for the ethoxy derivative over the methoxy derivative [1]. The methoxy analog has a reported biological activity with an IC50 of 330 nM against the human TRPA1 receptor, demonstrating that even small structural changes within this scaffold can result in quantifiable biological activity; the target ethoxy analog's activity is expected to be distinct but remains uncharacterized in public databases [2].

Lipophilicity Drug Design Physicochemical Property

Hydrogen Bonding Capacity: Ethoxy vs. Des-Ethoxy Analog

Unlike the des-ethoxy analog 3-(4-(trifluoromethyl)piperidin-1-yl)propan-1-amine (CAS 869493-49-2), the target compound contains an ethoxy oxygen capable of acting as a hydrogen bond acceptor. This additional pharmacophoric element can establish critical interactions with receptor residues, potentially enhancing binding affinity and selectivity. The des-ethoxy analog lacks this functionality entirely, which fundamentally alters its interaction profile with biological targets . The methoxy analog, with a related but distinct oxygen-containing substituent, demonstrates a measurable IC50 of 330 nM at TRPA1, confirming that 4-alkoxy substitution directly contributes to biological activity [1].

Target Binding Selectivity Solubility

Metabolic Stability: Trifluoromethyl Group Advantage

The trifluoromethyl group is a well-established structural motif for enhancing metabolic stability by blocking oxidative metabolism at susceptible sites on the piperidine ring. While direct comparative microsomal stability data for this specific compound and its non-fluorinated analogs are not publicly available, extensive medicinal chemistry literature confirms that the introduction of a -CF₃ group at the 4-position of piperidines generally reduces CYP450-mediated N-dealkylation and ring oxidation compared to -CH₃ or unsubstituted analogs [1]. This class-level inference is supported by the commercial positioning of this compound as a key intermediate for developing drug candidates with improved pharmacokinetic profiles .

Metabolic Stability CYP450 Drug Metabolism

Optimal Application Scenarios for Procuring 3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine


SAR Studies on 4,4-Disubstituted Piperidine Receptor Ligands

When exploring structure-activity relationships around 4,4-disubstituted piperidine scaffolds, this compound provides a critical data point for the ethoxy substituent. As demonstrated by the 330 nM IC50 of its methoxy analog at TRPA1, small changes at the 4-alkoxy position can yield quantifiable biological activity [1]. Using this compound allows researchers to systematically evaluate how the increased lipophilicity and steric demand of an ethoxy group (compared to methoxy) modulates target engagement, providing a direct comparator to the methoxy analog.

Synthesis of CNS-Targeted Candidates Requiring Balanced logP

Central nervous system (CNS) drug discovery often demands a narrow logP window (typically 2-5) for optimal blood-brain barrier penetration. Based on class-level predictions, the ethoxy group is expected to increase logP by approximately +0.5 units relative to the methoxy analog, potentially fine-tuning the molecule into an ideal range for CNS exposure [2]. This compound serves as an advanced building block for designing candidates where slightly higher lipophilicity than methoxy-containing analogs is desired without introducing excessive hydrophobicity.

Probing Hydrogen Bond-Dependent Receptor Interactions

In target classes where ligand-receptor hydrogen bonding is critical for affinity and selectivity (e.g., aminergic GPCRs, ion channels), this compound's ethoxy group provides a distinct H-bond acceptor vector compared to des-ethoxy analogs . Researchers procuring this compound can investigate whether the ethoxy oxygen engages in specific interactions with tyrosine, serine, or threonine residues in the binding pocket, a capability not shared by the 3-(4-(trifluoromethyl)piperidin-1-yl)propan-1-amine comparator.

Lead Optimization for Metabolic Stability Enhancement

During the hit-to-lead phase, the metabolic stability conferred by the 4-trifluoromethyl group is a key differentiator. While direct stability data is unavailable for this specific compound, extensive medicinal chemistry precedent indicates that 4-CF₃ substitution in piperidines resists CYP450-mediated oxidation [3]. This compound is ideally suited for programs where maintaining a metabolically stable core while varying the N-alkyl side chain is a priority.

Quote Request

Request a Quote for 3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.